(6-Amino-3-bromo-2-fluorophenyl)methanol
Overview
Description
(6-Amino-3-bromo-2-fluorophenyl)methanol: is an organic compound with the molecular formula C7H7BrFNO It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Substitution Reactions: : One common method to synthesize (6-Amino-3-bromo-2-fluorophenyl)methanol involves the aromatic substitution of a precursor compound. For example, starting with 2-fluoro-3-bromobenzaldehyde, the compound can be synthesized through a series of steps including nitration, reduction, and subsequent substitution reactions.
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Reduction of Nitro Compounds: : Another route involves the reduction of a nitro precursor. For instance, 2-fluoro-3-bromo-6-nitrobenzaldehyde can be reduced using a suitable reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the amino derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aromatic substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (6-Amino-3-bromo-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Aldehydes and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (6-Amino-3-bromo-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which (6-Amino-3-bromo-2-fluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The presence of the amino, bromo, and fluoro groups allows for strong interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-3-chloro-2-fluorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(6-Amino-3-bromo-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(6-Amino-3-bromo-2-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
(6-Amino-3-bromo-2-fluorophenyl)methanol is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring. This specific arrangement allows for unique reactivity and interaction profiles, making it distinct from other similar compounds. Its unique properties are leveraged in various scientific and industrial applications, highlighting its versatility and importance.
Properties
IUPAC Name |
(6-amino-3-bromo-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNJLGMELWIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279597 | |
Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036756-04-3 | |
Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036756-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-bromo-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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